molecular formula C30H47N3O9S B10767686 9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid

9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid

Cat. No.: B10767686
M. Wt: 625.8 g/mol
InChI Key: HUKLMIHNCYZKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

  • Unfortunately, detailed synthetic routes and reaction conditions for FOG9 are not readily available in the sources I accessed. it is synthesized through specific conjugation reactions.
  • Industrial production methods may involve specialized processes that are proprietary or not widely disclosed.
  • Chemical Reactions Analysis

    • FOG9 likely undergoes various reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
    • Major products formed from these reactions would depend on the specific reaction type and functional groups involved.
  • Scientific Research Applications

    • FOG9 finds applications in:

        Biochemistry: Studying cellular signaling pathways and protein interactions.

        Biology: Investigating gene expression regulation and cellular responses.

        Medicine: Potential therapeutic targets or drug development.

        Industry: Biotechnology and pharmaceutical research.

  • Mechanism of Action

    • The exact mechanism by which FOG9 exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or a list of similar compounds. FOG9’s uniqueness may lie in its specific structure and functional properties.

    Remember that FOG9 is a specialized compound, and further research may provide more insights into its properties and applications

    Properties

    Molecular Formula

    C30H47N3O9S

    Molecular Weight

    625.8 g/mol

    IUPAC Name

    9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid

    InChI

    InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-15-23(16-11-13-22(34)14-12-17-27(36)37)43-21-25(29(40)32-20-28(38)39)33-26(35)19-18-24(31)30(41)42/h6-7,9-11,13,23-25H,2-5,8,12,14-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)

    InChI Key

    HUKLMIHNCYZKON-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCC=CCC=CCC(CC=CC(=O)CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.